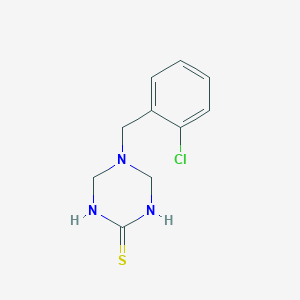

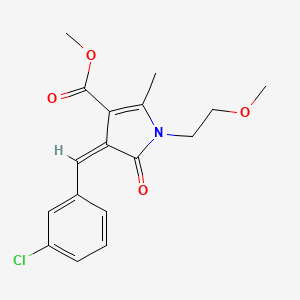

![molecular formula C18H22O3 B4537226 2-丁氧基-3-甲基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮](/img/structure/B4537226.png)

2-丁氧基-3-甲基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮

描述

"2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one" is a compound of interest in organic chemistry due to its structure and potential applications. It belongs to the class of benzo[c]chromen-6-ones, a group of compounds known for their diverse chemical and physical properties.

Synthesis Analysis

- Metal-Free One-Pot Synthesis : Zhang et al. (2016) describe a simple and versatile synthesis of benzo[c]chromen-6-ones, using a tandem photo-thermal-photo reaction sequence, starting from 3,4-dichlorocoumarins and a 1,3-butadiene. This method avoids metal catalysts or peroxide promoters, yielding products in 70-80% efficiency (Zhang et al., 2016).

- Microwave-Assisted Synthesis : Dao et al. (2018) achieved cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation, yielding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues in 50-72% yields (Dao et al., 2018).

Molecular Structure Analysis

- Fluorescence and Metal Interaction Properties : Gülcan et al. (2021) investigated the fluorescent and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, showing its unique fluorescence enhancement in the presence of metals (Gülcan et al., 2021).

Chemical Reactions and Properties

- Oxidant-Free Synthesis : Vachan et al. (2019) developed an oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones, a significant advancement in the green chemistry field (Vachan et al., 2019).

- Cholinesterase Inhibitors : Gulcan et al. (2014) synthesized 6H-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors, important for Alzheimer's Disease research (Gulcan et al., 2014).

Physical Properties Analysis

- Crystal Structure : Da Silva et al. (2007) studied the crystal structures of related compounds, elucidating the nature of their physical state and interactions (Da Silva et al., 2007).

Chemical Properties Analysis

- Electronic Structure and NLO Analysis : Halim and Ibrahim (2017) conducted DFT calculations, electronic structure, and NLO analysis on novel benzo[h]chromeno derivatives, providing insights into the electronic properties of these compounds (Halim & Ibrahim, 2017).

科学研究应用

荧光和金属相互作用特性

探索用于金属检测的荧光探针突出了分析和环境化学的重大进展。Gülcan 等人 (2021) 的研究深入探讨了苯并[c]色满-6-酮衍生物的荧光和金属相互作用特性。研究发现,包括目标化合物在内的某些衍生物在金属存在下表现出荧光增强,表明它们作为各种环境和分析应用中金属离子的选择性传感器的潜力 Gülcan 等人,2021。

有机合成和环化技术

包括苯并[c]色满-6-酮衍生物在内的芳基 2-溴苯甲酸酯和芳基 2-溴环己烯-1-烯羧酸酯的微波辅助环化突出了用于创建 6H-苯并[c]色满-6-酮及其类似物的有效合成方法。Dao 等人 (2018) 提出这种方法展示了该化合物在温和条件下促进新型合成途径中的相关性,从而产生大量的产率并展示了其在有机合成中的效用 Dao 等人,2018。

电催化和传感器开发

Mazloum-Ardakani 和 Khoshroo (2013) 对电催化中苯并呋喃衍生物的研究提出了一种创新的方法,即使用修饰电极基传感器检测纳摩尔浓度的肼。尽管与所讨论的确切化学结构没有直接关系,但这项研究强调了结构相关化合物在开发用于环境监测和分析化学的高灵敏度传感器的更广泛应用潜力 Mazloum-Ardakani 和 Khoshroo,2013。

氮杂-/氧杂-萘-8-酮的合成

通过涉及 3-溴-4-甲基苯并[h]-色满-2-酮的缩合反应合成四环氮杂-/氧杂-萘-8-酮进一步证明了苯并[c]色满-6-酮衍生物在创建复杂杂环结构中的多功能性。Soman 和 Thaker (2013) 详细介绍的这一过程不仅扩展了萘-8-酮衍生物的化学库,还为合成具有潜在药理活性的化合物开辟了新途径 Soman 和 Thaker,2013。

属性

IUPAC Name |

2-butoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-3-4-9-20-16-11-15-13-7-5-6-8-14(13)18(19)21-17(15)10-12(16)2/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFGYPCZSZEUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC2=C(C=C1C)OC(=O)C3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)

![6-methoxy-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4537164.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)

![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537213.png)

![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)

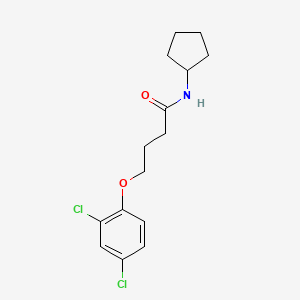

![3,4-dichloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4537227.png)

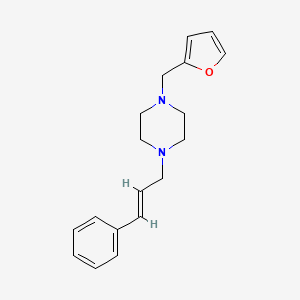

![5-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B4537237.png)

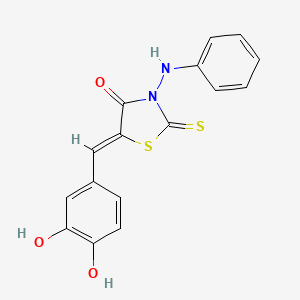

![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone](/img/structure/B4537251.png)